molecular formula C19H16N2O2S B5860332 N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide

N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide

Cat. No. B5860332
M. Wt: 336.4 g/mol
InChI Key: APZBXBYFWNHNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide, also known as ANCCA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized. In

Scientific Research Applications

N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and ovarian cancers. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy. These findings suggest that N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide may have potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide inhibits the activity of the transcription factor E2F1, which is involved in cell cycle regulation and DNA repair. By inhibiting E2F1, N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide disrupts the cell cycle and induces apoptosis in cancer cells. In addition, N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide has been shown to inhibit the expression of several genes involved in cancer cell survival and proliferation, including cyclin D1, Bcl-2, and survivin.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide has been shown to have a cytotoxic effect on cancer cells, while having minimal toxicity on normal cells. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide has been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results. However, N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown. In addition, N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide may have off-target effects on other proteins and pathways, which could limit its specificity and effectiveness.

Future Directions

There are several future directions for research on N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide. One area of focus could be the development of more potent and selective inhibitors of E2F1, which could improve the specificity and efficacy of N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide. Another area of focus could be the evaluation of N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide in combination with other cancer therapies, such as radiation therapy and chemotherapy. Finally, future research could explore the potential of N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide in other diseases and conditions, such as neurodegenerative disorders and inflammation.

Synthesis Methods

N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide can be synthesized through a multi-step process involving the reaction of 2-naphthoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with aniline and methoxyamine. The final product is obtained through a condensation reaction between the resulting intermediate and carbon disulfide. The purity and yield of N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide can be improved through recrystallization and column chromatography.

properties

IUPAC Name

3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-17-12-14-8-6-5-7-13(14)11-16(17)18(22)21-19(24)20-15-9-3-2-4-10-15/h2-12H,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZBXBYFWNHNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide

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